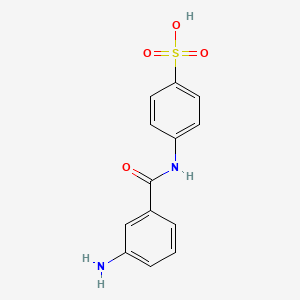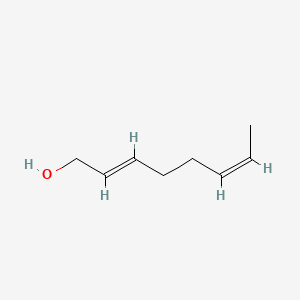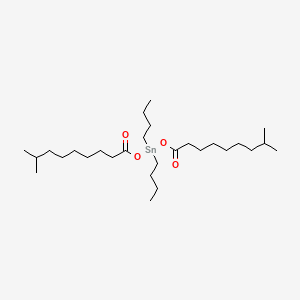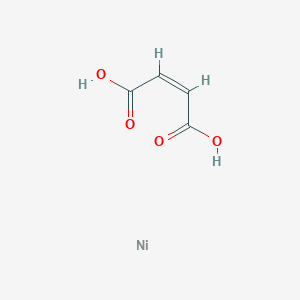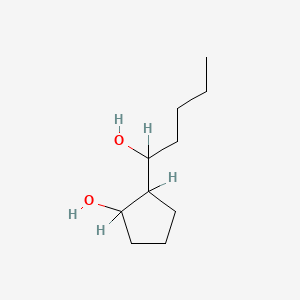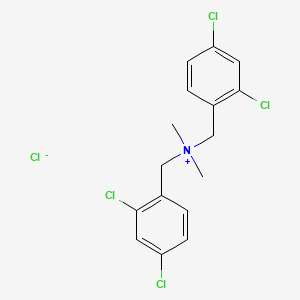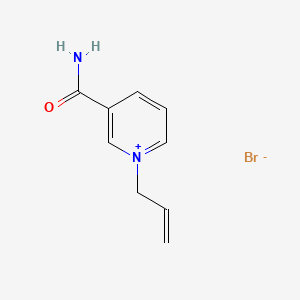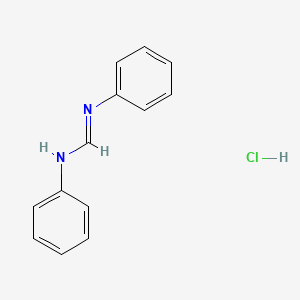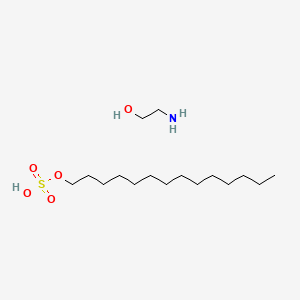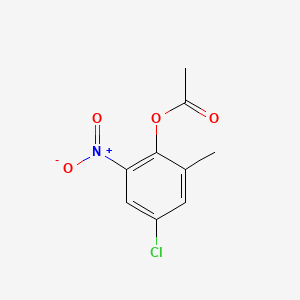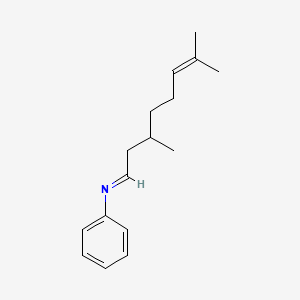
N-(3,7-Dimethyl-6-octenylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,7-Dimethyl-6-octenylidene)aniline: is an organic compound with the molecular formula C16H23N . It is known for its unique structure, which includes a phenyl group attached to an imine group, further connected to a branched alkene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline typically involves the condensation reaction between 3,7-dimethyl-6-octenal and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid , under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3,7-Dimethyl-6-octenylidene)aniline can undergo oxidation reactions, typically using oxidizing agents like or . These reactions often result in the formation of corresponding or .
Reduction: Reduction of this compound can be achieved using reducing agents such as or , leading to the formation of or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,7-Dimethyl-6-octenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also being explored for its role in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating high-performance materials .
Mecanismo De Acción
The mechanism of action of N-(3,7-Dimethyl-6-octenylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
- N-(3,7-Dimethyl-6-octenyl)aniline
- N-(3,7-Dimethyl-6-octenylidene)benzenamine
- Benzenamine, N-(3,7-dimethyl-6-octen-1-ylidene)
Comparison: N-(3,7-Dimethyl-6-octenylidene)aniline stands out due to its unique imine functionality, which imparts distinct reactivity compared to its analogs. While similar compounds may share the alkene and phenyl groups, the presence of the imine group in this compound allows for specific interactions and transformations that are not possible with its counterparts.
Propiedades
Número CAS |
42822-98-0 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
3,7-dimethyl-N-phenyloct-6-en-1-imine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3 |
Clave InChI |
YISAHFPSGNFFAI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


